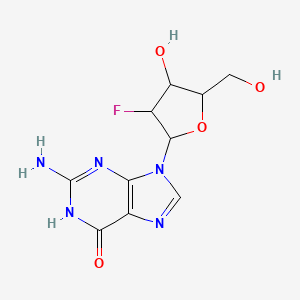

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Deoxy-2’-fluoroguanosine is a nucleoside analog with the molecular formula C10H12FN5O4. It is a modified form of guanosine, where the hydroxyl group at the 2’ position of the sugar moiety is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it a valuable tool in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoroguanosine typically involves the fluorination of a suitable guanosine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 2’ position .

Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoroguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-2’-fluoroguanosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted nucleosides .

Scientific Research Applications

Synthesis of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine

The synthesis of AraF-G has been achieved through several methods, with notable improvements in yield and efficiency over time. One effective synthesis route involves the reaction of 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose with 2,6-dichloropurine. This process includes enzymatic deamination as a final step, yielding the target compound with stability against purine nucleoside phosphorylase cleavage .

Key Steps in Synthesis:

- Formation of Nucleoside: The initial reaction forms a nucleoside from the sugar and purine base.

- Enzymatic Deamination: This step enhances the stability and bioactivity of the final product.

- Purification: The final product is purified to ensure high yield and purity for biological testing.

AraF-G exhibits significant cytotoxic effects against various cancer cell lines, particularly T-cell lines. Research indicates that AraF-G effectively inhibits DNA synthesis while leaving RNA and protein synthesis unaffected. This selective inhibition is crucial for its potential use in cancer therapies .

Mechanism of Action:

- Inhibition of DNA Synthesis: AraF-G is incorporated into DNA during replication, leading to chain termination or malfunction in DNA repair mechanisms.

- Stability: The compound's resistance to enzymatic degradation enhances its therapeutic efficacy.

Cancer Treatment

AraF-G shows promise as a chemotherapeutic agent due to its ability to inhibit DNA synthesis selectively in cancer cells. Its structural similarity to natural nucleosides allows it to be mistaken for them during cellular processes, leading to effective disruption of cancer cell proliferation.

Antiviral Activity

Research has also indicated potential antiviral applications for AraF-G. Its mechanism of action may extend beyond oncology, offering pathways for treating viral infections by disrupting viral replication processes.

Case Studies

Several studies have documented the effectiveness of AraF-G in preclinical models:

- Study on T-cell Lines: A study demonstrated that AraF-G significantly inhibited DNA synthesis in L1210 T-cell leukemia cells, showcasing its potential as an anticancer agent .

- Cytotoxicity Assessment: In vitro assessments showed that AraF-G was cytotoxic in multiple cell lines, reinforcing its role as a candidate for further development in cancer therapy .

Mechanism of Action

2’-Deoxy-2’-fluoroguanosine exerts its effects by inhibiting viral replication. As a nucleoside analog, it competes with natural nucleosides for incorporation into viral RNA. Once incorporated, it causes premature termination of RNA synthesis, thereby inhibiting viral replication. This mechanism is particularly effective against influenza virus strains .

Comparison with Similar Compounds

2’-Deoxyguanosine: Lacks the fluorine atom at the 2’ position.

2’-Fluoro-2’-deoxyadenosine: Similar structure but with adenine instead of guanine.

2’-Fluoro-2’-deoxycytidine: Contains cytosine instead of guanine.

Uniqueness: The presence of the fluorine atom at the 2’ position in 2’-Deoxy-2’-fluoroguanosine enhances its stability and resistance to enzymatic degradation. This makes it more effective as an antiviral agent compared to its non-fluorinated counterparts .

Biological Activity

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine (commonly referred to as 2'-FANA-G) is a modified nucleoside analogue that exhibits significant biological activity, particularly in the context of cancer and viral infections. This compound is characterized by its structural similarity to 2'-deoxyguanosine but incorporates a fluorine atom at the 2' position, which enhances its metabolic stability and cytotoxic properties.

Synthesis

The synthesis of this compound typically involves a multi-step process, starting from 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose and 2,6-dichloropurine. One notable method includes enzymatic deamination as the final step, which contributes to the compound's stability against nucleoside phosphorylase cleavage .

Cytotoxicity

Research indicates that this compound displays cytotoxic effects in various cell lines. In particular, it has been shown to inhibit DNA synthesis in L1210 cells, a murine leukemia cell line. This inhibition is evidenced by a reduced incorporation of labeled thymidine into DNA, while RNA and protein synthesis remain largely unaffected .

Table 1: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 | ~0.5 | Inhibition of DNA synthesis |

| T-cell line | Not specified | Induces apoptosis |

Stability and Metabolism

One of the key advantages of this compound is its stability to enzymatic degradation. Unlike many nucleoside analogues, this compound is resistant to cleavage by purine nucleoside phosphorylase, which allows for sustained therapeutic effects .

Case Study 1: Antiviral Activity

In studies involving viral infections, this compound has demonstrated potential against various RNA viruses. Its mechanism involves the inhibition of viral RNA synthesis, leading to reduced viral replication rates. This property positions it as a candidate for further development in antiviral therapies .

Case Study 2: Cancer Treatment

In preclinical models, the compound has shown promise in treating certain types of cancer due to its ability to selectively target rapidly dividing cells. The cytotoxic effects observed in T-cell lines suggest potential applications in hematological malignancies .

Research Findings

Recent studies have highlighted the compound's selectivity for tumor cells over normal cells, which may reduce side effects commonly associated with traditional chemotherapeutic agents. The high catalytic efficiency of adenosine kinase with this compound suggests that it could be effectively phosphorylated within tumor cells, enhancing its therapeutic efficacy .

Table 2: Comparison of Biological Activities

Properties

IUPAC Name |

2-amino-9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZARPLRQRNNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.